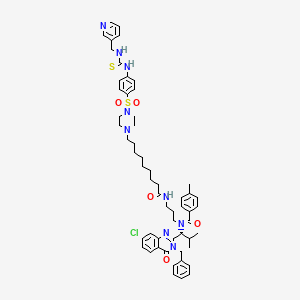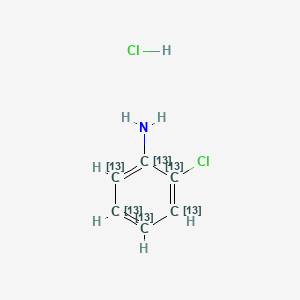![molecular formula C20H30N4O3S B12415833 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 is a deuterated derivative of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 typically involves the deuteration of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process is optimized to minimize the loss of deuterium and to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and reactivity. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered. This can affect the compound’s stability, metabolism, and overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one: The non-deuterated form of the compound.
9-Azabicyclo[3.3.1]nonane N-oxyl: A related compound with a different functional group.
9-Oxabicyclo[3.3.1]nonan-2-ol, 2-acetate: Another structurally similar compound with different substituents.
Uniqueness
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 is unique due to the presence of deuterium atoms, which confer distinct physical and chemical properties. These properties make it particularly valuable for applications requiring stable isotope labeling and studies involving kinetic isotope effects .
Propiedades
Fórmula molecular |
C20H30N4O3S |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(1S,2R,5R)-2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-7-5-10-4-6-11(12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)/t10-,11+,12-;/m1./s1/i1D3,2D3; |
Clave InChI |
IXMTYXAFALMDBG-IRZCMLKISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=NN=C(N1[C@@H]2CC[C@H]3CC[C@@H]2N3)C)C([2H])([2H])[2H].CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CCC3CCC2N3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















